1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl-
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Overview
Description
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,2-propanediamine backbone, with a methyl group at the second position.
Preparation Methods
The synthesis of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The starting material, 3,4-dichlorobenzoic acid, is esterified with methanol to form the corresponding methyl ester.
Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide.
Cyclization: The hydrazide undergoes cyclization to form a thiadiazole intermediate.
Nucleophilic Substitution: The thiadiazole intermediate is then reacted with 1,2-propanediamine to form the final product.
Chemical Reactions Analysis
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Industry: It is used in the production of certain herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2-Propanediamine, N1-(3,4-dichlorophenyl)-2-methyl- can be compared with other similar compounds, such as:
1,3-Propanediamine, N’-(3,4-dichlorophenyl)-N,N-diethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar phenyl group but has a different core structure, resulting in different biological activities.
Properties
CAS No. |
42198-16-3 |
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Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-N-(3,4-dichlorophenyl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c1-10(2,13)6-14-7-3-4-8(11)9(12)5-7/h3-5,14H,6,13H2,1-2H3 |
InChI Key |
OJBQYQFASIQYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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